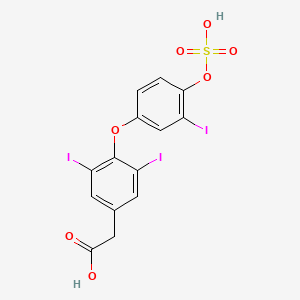

3,3',5-Triiodothyroacetic acid sulfate

Description

Structure

3D Structure

Properties

CAS No. |

95786-11-1 |

|---|---|

Molecular Formula |

C14H9I3O7S |

Molecular Weight |

702 g/mol |

IUPAC Name |

2-[3,5-diiodo-4-(3-iodo-4-sulfooxyphenoxy)phenyl]acetic acid |

InChI |

InChI=1S/C14H9I3O7S/c15-9-6-8(1-2-12(9)24-25(20,21)22)23-14-10(16)3-7(4-11(14)17)5-13(18)19/h1-4,6H,5H2,(H,18,19)(H,20,21,22) |

InChI Key |

RQFIRFIYGYWVRP-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)OS(=O)(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)O)I)I)OS(=O)(=O)O |

Other CAS No. |

95786-11-1 |

Synonyms |

3,3',5-triiodothyroacetic acid sulfate TA3 sulfate |

Origin of Product |

United States |

Biochemical Pathways of 3,3 ,5 Triiodothyroacetic Acid Sulfate Metabolism

Enzymatic Formation and Sulfation Dynamics

The formation of 3,3',5-Triiodothyroacetic acid sulfate (B86663) is an enzymatic process primarily catalyzed by a family of enzymes known as sulfotransferases (SULTs). This conjugation reaction involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of Triac.

Sulfotransferases are a supergene family of enzymes responsible for the sulfation of a wide array of endogenous and exogenous compounds, including thyroid hormones and their derivatives. xenotech.com This process, also known as sulfoconjugation, generally increases the water solubility of lipophilic molecules, thereby facilitating their elimination from the body through bile and urine. oup.comnih.gov In the context of thyroid hormone metabolism, sulfation is considered an important pathway that can lead to the inactivation of the hormone. oup.com

The sulfation of iodothyronines, including Triac, is a critical step that can influence their subsequent metabolic fate. For instance, sulfation can significantly accelerate the degradation of certain iodothyronines by type I iodothyronine deiodinase. oup.com While the direct sulfation of Triac has been a subject of interest, much of the detailed research has focused on the sulfation of its parent compounds, T3 and other iodothyronines. nih.gov

Cytosolic sulfotransferases are found in various tissues, including the liver, kidney, intestine, and brain. oup.com Studies in both humans and rats have identified several SULT isoenzymes that are involved in the sulfation of iodothyronines.

In humans, SULT1A1 has been identified as a prominent isoenzyme responsible for thyroid hormone sulfation in the liver and kidney. oup.comnih.gov Research has shown that SULT1A1 exhibits a high affinity for iodothyronines. oup.com The developmental expression of SULT1A1 is notable, with enzyme activity being lower in postnatal liver and lung compared to fetal tissues, suggesting a significant role for sulfation during fetal development. nih.gov The placenta also expresses SULTs, but the sulfation of iodothyronines in this tissue is very low, indicating it is not a major source of circulating sulfated iodothyronines in the fetus. nih.gov

In rats, several SULTs have been studied for their role in iodothyronine sulfation. rSULT1C1 is suggested to be an important isoenzyme for thyroid hormone sulfation in the male rat liver, while another isoenzyme, possibly rSULT1B1, is thought to be responsible for this process in the female rat liver. nih.gov The liver exhibits the highest sulfotransferase activity, with significantly higher levels in male rats compared to females. oup.com

Below is an interactive data table summarizing the tissue distribution and primary SULTs involved in iodothyronine metabolism.

| Tissue | Primary Sulfotransferase(s) | Species | Key Findings |

| Liver | SULT1A1, SULT1A3 | Human | SULT1A1 shows high affinity for iodothyronines. oup.comnih.gov |

| rSULT1C1, rSULT1B1 | Rat | Higher activity in males (rSULT1C1) than females (rSULT1B1). nih.gov | |

| Kidney | SULT1A1, SULT1A3 | Human | Exhibits significant iodothyronine sulfotransferase activity. oup.comnih.gov |

| Brain | SULT1A1, SULT1A3 | Human | Low and widespread activity. nih.gov |

| Placenta | SULT1A1 | Human | Very low sulfation of iodothyronines. nih.gov |

Research into the substrate preferences of sulfotransferases has revealed a distinct hierarchy among different iodothyronines. These studies consistently demonstrate that 3,3'-diiodothyronine (B1196669) (3,3'-T2) is the most preferred substrate for sulfation by various SULTs in both human and rat tissues. oup.comnih.govphysiology.org

The general order of substrate preference for sulfation by human and rat sulfotransferases is: 3,3'-T2 >> reverse T3 (rT3) > T3 > T4 oup.comnih.govnih.gov

This strong preference for 3,3'-T2 is observed in liver and kidney cytosol, as well as with recombinant human SULT1A1. oup.com While Triac is structurally similar to T3, detailed kinetic data specifically for the sulfation of Triac is less abundant. However, based on the established patterns for other iodothyronines, it can be inferred that its sulfation is a biologically relevant pathway.

The following interactive data table presents the apparent Michaelis-Menten constant (Km) values for the sulfation of 3,3'-T2 and T3 by different human enzyme sources, highlighting the higher affinity for 3,3'-T2.

| Enzyme Source | Substrate | Apparent Km (μmol/L) |

| Liver Cytosol | 3,3'-T2 | 1.02 |

| T3 | 54.9 | |

| Kidney Cytosol | 3,3'-T2 | 0.64 |

| T3 | 27.8 | |

| Recombinant SULT1A1 | 3,3'-T2 | 0.14 |

| T3 | 29.1 | |

| Recombinant SULT1A3 | 3,3'-T2 | 33 |

| T3 | 112 |

Degradation and Desulfation Mechanisms

Once formed, 3,3',5-Triiodothyroacetic acid sulfate can undergo further metabolism, primarily through degradation and desulfation pathways. These processes can either lead to the irreversible elimination of the compound or regenerate the parent compound, Triac.

The hydrolysis of iodothyronine sulfates is an enzymatic process catalyzed by sulfatases, also known as arylsulfatases. This desulfation reaction removes the sulfate group, regenerating the free iodothyronine.

Subcellular preparations from rat liver, brain, and kidney, as well as human liver, have demonstrated the ability to desulfate T3 sulfate. nih.gov The activity is primarily associated with the microsomal fraction, with the liver being the most active tissue. nih.gov Arylsulfatase C (ARSC), a microsomal enzyme also known as steroid sulfatase, has been identified as a high-Km iodothyronine sulfatase and is likely a key enzyme in the hydrolysis of iodothyronine sulfates in human placenta and, to some extent, in the liver. oup.com

In addition to tissue sulfatases, anaerobic bacteria residing in the intestinal flora possess potent sulfatase activity and can hydrolyze various iodothyronine sulfates. oup.com This suggests that sulfation may be a reversible pathway, with the potential for an enterohepatic circulation of the desulfated iodothyronines. oup.com

The metabolic clearance of Triac and its sulfated conjugate is a complex process involving multiple organs. The liver and kidneys are central to the clearance of iodothyronines and their metabolites.

Deiodination Pathways of 3,3',5-Triiodothyroacetic Acid and its Sulfated Derivative

Deiodination is a key metabolic route for Triac and its sulfated conjugate. bioscientifica.com This process involves the removal of iodine atoms from either the outer (phenolic) ring or the inner (tyrosyl) ring of the thyronine structure. Outer ring deiodination (ORD) is typically an activating pathway for the parent hormone thyroxine (T4), converting it to the more potent T3, while inner ring deiodination (IRD) is an inactivating pathway. nih.gov For Triac and its metabolites, deiodination serves primarily as a catabolic and inactivating process. The three main deiodinases—Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3)—exhibit distinct substrate specificities, catalytic properties, and tissue distributions, which collectively regulate local and systemic thyroid hormone activity. nih.govnih.gov

Inner ring deiodination is the primary inactivating pathway for both T4 and T3, converting them to reverse T3 (rT3) and 3,3'-diiodothyronine (T2), respectively. nih.gov This reaction is catalyzed by Type 1 and Type 3 deiodinases. nih.gov DIO1 is capable of both inner and outer ring deiodination, while DIO3 is an obligatory inner ring deiodinase and is considered the principal physiological inactivator of thyroid hormones. nih.gove-enm.orgfrontiersin.org

The unsulfated form, 3,3',5-triiodothyroacetic acid (Triac), is efficiently metabolized via inner ring deiodination by both DIO1 and DIO3 to produce 3,3′-diiodothyroacetic acid (3,3′-TA2). bioscientifica.com While direct kinetic studies on the deiodination of this compound are not extensively documented in the available literature, the effect of sulfation on other iodothyronines provides strong evidence for its metabolic fate. Research on thyroxine sulfate (T4S) has shown that sulfation dramatically enhances its susceptibility to IRD by rat liver microsomes, which are rich in DIO1. The Vmax/Km ratio for the inner ring deiodination of T4S was found to be 200-fold greater than that of unsulfated T4. nih.gov This suggests that sulfation channels the metabolism of the parent compound towards rapid and irreversible inactivation through IRD. nih.gov Given that DIO1 and DIO3 readily deiodinate Triac, it is highly probable that Triac-S is also a preferred substrate for these enzymes, leading to its rapid catabolism via inner ring deiodination.

While inner ring deiodination is the main catabolic route for T3 and its analogues, outer ring deiodination also plays a role in the metabolism of related sulfated compounds. For instance, the product of T4S inner ring deiodination, reverse T3 sulfate (rT3S), is rapidly converted by ORD to 3,3'-diiodothyronine sulfate (3,3'-T2S). nih.gov This subsequent ORD step is also catalyzed efficiently by DIO1. nih.gov

In the context of Triac metabolism, the product of its inner ring deiodination is 3,3'-diiodothyroacetic acid (3,3'-TA2). bioscientifica.com Studies have identified 3,3'-diiodothyroacetic acid sulfate (3,3'-TA2S) as a significant metabolite of T3 in rats, particularly when DIO1 activity is inhibited. nih.gov This indicates that pathways exist for the formation of sulfated diiodothyroacetic acid. This could occur either through the deiodination of Triac-S to 3,3'-TA2S or the sulfation of 3,3'-TA2 after it is formed from Triac. The efficient ORD of rT3S to 3,3'-T2S suggests that if any outer ring deiodination of a sulfated Triac metabolite were to occur, it would likely be a rapid process.

The substrate affinity (indicated by the Michaelis-Menten constant, Km) and the catalytic efficiency (Vmax or the Vmax/Km ratio) of deiodinases are significantly influenced by the structure of the iodothyronine substrate, including modifications to the side chain and the presence of a sulfate group.

Modification of the alanine (B10760859) side chain to an acetic acid side chain, as in Triac, enhances deiodination by Type I deiodinase. nih.gov Studies have shown that Triac is a better substrate for DIO1 than T3, exhibiting a 16-fold higher Vmax/Km ratio. bioscientifica.com

Furthermore, sulfation of the 4'-hydroxyl group dramatically increases the affinity and deiodination rate of iodothyronines by DIO1. For example, the inner ring deiodination of T4S by rat liver microsomes shows a much lower apparent Km (0.3 µM) and a significantly higher Vmax (530 pmol/min/mg protein) compared to the deiodination of unsulfated T4. nih.gov This results in a catalytic efficiency (Vmax/Km) that is approximately 200 times greater for T4S. nih.gov

While specific kinetic data for this compound as a substrate for deiodinases are not available in the reviewed scientific literature, the combined effects of the acetic acid side chain and sulfation are expected to make it an exceptionally good substrate for inactivating deiodinases like DIO1 and DIO3.

| Substrate | Deiodination Type | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) Enhancement | Reference |

|---|---|---|---|---|---|

| Thyroxine (T4) | Inner Ring (IRD) | - | - | Baseline | nih.gov |

| Thyroxine Sulfate (T4S) | Inner Ring (IRD) | 0.3 | 530 | ~200-fold vs. T4 | nih.gov |

| reverse T3 Sulfate (rT3S) | Outer Ring (ORD) | 0.06 | 516 | - | nih.gov |

The conjugation of a sulfate group to an iodothyronine molecule profoundly alters its interaction with deiodinating enzymes, generally marking it for rapid degradation. The comparison between the kinetics of sulfated and unsulfated forms consistently reveals that sulfation significantly enhances the rate of deiodination, particularly by DIO1. nih.gov

The most striking example is the comparison between T4 and T4S. While the formation of T3 via ORD of T4 is a critical activating step, the ORD of T4S is not observed. Instead, T4S is exclusively and rapidly metabolized via IRD, an inactivating pathway. nih.gov Similarly, T3 sulfate (T3S) is predominantly metabolized by type I deiodination, and its levels accumulate when the enzyme is inhibited, confirming it as a key substrate. nih.gov

For 3,3',5-triiodothyroacetic acid, the unsulfated form is already a preferred substrate for DIO1 compared to T3. bioscientifica.com Based on the established principle that sulfation dramatically accelerates deiodination, it can be inferred that this compound is an even more efficiently deiodinated substrate than its unsulfated counterpart. This sulfation-enhanced deiodination represents a highly effective pathway for the inactivation and clearance of thyroid hormone analogues. The modification of the side chain in Triac, combined with sulfation, creates a molecule that is likely subject to extremely rapid catabolism by DIO1 and DIO3.

| Substrate Comparison | Key Kinetic Difference | Enzyme | Effect | Reference |

|---|---|---|---|---|

| T4 vs. T4 Sulfate | Vmax/Km for IRD is ~200-fold higher for T4S. | DIO1 | Sulfation dramatically accelerates inactivation via IRD. | nih.gov |

| T3 vs. 3,3',5-Triiodothyroacetic acid (Triac) | Vmax/Km is 16-fold higher for Triac. | DIO1 | Acetic acid side-chain enhances deiodination efficiency. | bioscientifica.com |

| Triac vs. Triac Sulfate | Specific kinetic data not available. | DIO1, DIO3 (inferred) | Sulfation is expected to further and significantly accelerate deiodination, marking it for rapid inactivation. | bioscientifica.comnih.gov |

Molecular and Cellular Interactions of 3,3 ,5 Triiodothyroacetic Acid and Its Sulfated Derivative

Receptor Binding and Activation Profiling

The biological actions of Triac are initiated by its binding to and activation of specific nuclear receptors, which in turn modulate gene expression. patsnap.com Its interactions are most prominent with thyroid hormone receptors, but it also engages with other nuclear receptors through different mechanisms.

Triac, much like T3, primarily exerts its effects by binding to thyroid hormone receptors (TRs), which are ligand-dependent transcription factors. patsnap.comyoutube.com The two major isoforms of TR are TRα1 and TRβ, which mediate the majority of thyroid hormone effects on development, growth, and metabolism. bioscientifica.comresearchgate.net Triac demonstrates a significant affinity for both TR isoforms, enabling it to mimic many of the physiological actions of T3. patsnap.com

The binding affinity of Triac for TR isoforms is a critical determinant of its biological potency. Receptor-binding studies have revealed that Triac possesses a greater affinity than T3 for the TRβ1 and TRβ2 isoforms. nih.gov This enhanced affinity for TRβ is attributed to subtle differences in the ligand-binding domain (LBD) between the receptor isoforms. Specifically, a single amino acid variance between TRα1 (Ser277) and TRβ1 (Asn331) results in a more energetically favorable binding of Triac to TRβ. bioscientifica.com

Conversely, the dissociation kinetics—the rate at which a ligand unbinds from its receptor—also influence its activity. Studies comparing various TR ligands have shown that a significant number of them can promote a more rapid dissociation of radiolabeled T3 from the receptor than T3 itself. nih.gov While specific dissociation rates for Triac sulfate (B86663) are not detailed, the general principle is that ligands can stabilize intermediate receptor conformations that enhance hormone release. nih.gov The kinetics are also affected by the receptor's dimerization state; for instance, T3 associates more rapidly with TR mutants that exist as monomers compared to dimers. nih.gov

Interactive Table: Comparative Ligand Affinity for Thyroid Hormone Receptors Below is a summary of the relative binding affinities of Triac compared to the endogenous hormone T3.

| Ligand | Target Receptor | Relative Affinity | Finding |

| Triac | TRβ1 | Higher than T3 | Receptor-binding studies show a greater affinity of Triac for the TRβ1 isoform compared to T3. nih.gov |

| Triac | TRβ2 | Higher than T3 | Triac also demonstrates a higher binding affinity for the TRβ2 isoform relative to T3. nih.gov |

| Triac | TRα1 | Equivalent to T3 | The binding affinity and subsequent transcriptional regulation by TRα1 are generally equivalent for both Triac and T3. nih.gov |

The function of thyroid hormone receptors is regulated by their interaction with coregulatory proteins. In the absence of a ligand, TRs typically bind to corepressor proteins (like NCoR and SMRT), which results in the repression of target gene transcription. youtube.comnih.gov The binding of an agonist ligand, such as Triac, induces a conformational change in the receptor. This change leads to the dissociation of corepressors and the subsequent recruitment of coactivator proteins (such as SRC family members). nih.govnih.gov This switch from corepressor to coactivator binding is the fundamental mechanism for activating gene transcription. nih.gov

Quantitative assays have been developed to measure these interactions. Time-resolved fluorescence resonance energy transfer (tr-FRET) assays show that for both coactivator recruitment and corepressor dissociation, the order of potency for TR agonists is approximately GC-1 ≈ T3 ≈ Triac. nih.gov This indicates that Triac is as potent as the primary active thyroid hormone T3 in initiating these crucial molecular switches.

Triac exhibits a distinct isoform-specific potency in activating transcription, which underlies its unique therapeutic profile. nih.govbioscientifica.com Transient transfection studies using reporter genes have demonstrated that Triac is more potent than T3 in mediating transcriptional regulation through TRβ1 and TRβ2 isoforms. nih.gov This heightened activity is particularly evident on specific thyroid hormone response elements (TREs), such as palindromic and inverted palindrome TREs. nih.gov

In contrast, when transcription is mediated by the TRα1 isoform, the potency of Triac is equivalent to that of T3. nih.gov This isoform-specific action—stronger activation of TRβ while maintaining normal activation of TRα1—is a key feature of Triac's molecular behavior. This differential activity is largely explained by its higher binding affinity for the TRβ isoforms. nih.gov Furthermore, research has shown that TRα1 and TRβ1 can regulate an overlapping set of target genes but adjust the magnitude of the transcriptional response to different levels, a mechanism that allows for tailored physiological effects in different tissues. nih.gov

Interactive Table: Isoform-Specific Transcriptional Potency of Triac vs. T3 This table summarizes the relative transcriptional activation potency of Triac for different TR isoforms.

| TR Isoform | Relative Potency of Triac vs. T3 | Target Gene Response Element | Reference |

| TRβ1 | More Potent | Palindromic, Inverted Palindrome, hTRH | nih.gov |

| TRβ2 | More Potent | Palindromic, Inverted Palindrome, hTRH | nih.gov |

| TRα1 | Equivalent Potency | Not specified | nih.gov |

Beyond its primary action on thyroid hormone receptors, Triac has been identified as a modulator of other nuclear receptors, indicating a broader range of molecular interactions.

Research has revealed that Triac can function as an allosteric modulator of the Androgen Receptor (AR). nih.gov Unlike conventional inhibitors that target the hormone-binding pocket, Triac binds to a distinct surface cleft on the AR. nih.gov Functional and X-ray screens identified Triac as one of four compounds capable of blocking the binding of coactivators to the AR's activation function 2 (AF-2) surface, with an IC50 value of approximately 50 μM. nih.gov

Structural analysis shows that Triac binds preferentially to a previously unrecognized regulatory site termed "binding function 3" (BF-3). nih.gov The binding of Triac to the BF-3 cleft induces a conformational change that remodels the adjacent AF-2 site. This remodeling weakens the binding of coactivator proteins to AF-2, thereby inhibiting the receptor's transcriptional activity. nih.gov This discovery identifies BF-3 as a novel allosteric regulatory site on the AR and suggests a mechanism by which Triac can influence androgen signaling pathways. nih.gov

Non-Thyroid Hormone Receptor Interactions

Interaction with Membrane Receptors (e.g., Integrin αvβ3)

Thyroid hormones and their analogs can initiate cellular effects through membrane-associated receptors, in addition to nuclear receptors. nih.govresearchgate.net A key membrane receptor in this context is integrin αvβ3, which is present in neurons and glia and mediates various developmental processes, including morphogenesis, migration, and synaptogenesis. nih.govresearchgate.net

The interaction of thyroid hormones with integrin αvβ3 is crucial for dendrite arborization in Purkinje cells and stimulates neurite outgrowth in Neuro-2A cells via signaling pathways that include FAK, Akt, and ERK1/2. nih.govresearchgate.net While direct studies on the interaction between 3,3',5-triiodothyroacetic acid sulfate and integrin αvβ3 are limited, research on related sulfated thyroid hormone metabolites provides insight. In-silico modeling studies have been conducted on 3,5,3'-triiodothyronine sulfate (T3S). nih.gov These computational analyses predict that T3S binds to the integrin αvβ3 receptor site. nih.gov The docking poses for T3S differ from that of non-sulfated T3, and the binding affinity is also distinct. nih.gov Generally, iodination at the 3, 5, and 3' positions, a feature of both T3 and Triac, appears to enhance the binding affinity for integrin αvβ3 compared to other iodination patterns like that found in reverse T3. nih.gov

Table 1: Comparative Binding Affinities of T3 Metabolites to Integrin αvβ3 This interactive table summarizes the calculated binding scores (Amber score) from in-silico docking studies for T3 and its derivatives with the integrin αvβ3 receptor. A more negative score indicates a higher predicted binding affinity.

| Compound | Binding Score (Amber) | Source |

| 3,5,3'-Triiodothyronine (T3) | -42.20 | nih.gov |

| Reverse T3 (rT3) | -24.77 | nih.gov |

| 3,5,3'-Triiodothyronine Sulfate (T3S) | -25.64 | nih.gov |

| Reverse T3 Sulfate (rT3S) | -22.23 | nih.gov |

Modulatory Effects on Ligand-Gated Ion Channels (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

Research has demonstrated that thyroid hormones and their analogs can modulate the function of ligand-gated ion channels. plos.orgnih.gov Specifically, 3,3',5-triiodothyroacetic acid (Triac) has been shown to inhibit the nicotinic acetylcholine receptor (nAChR), an excitatory pentameric ligand-gated ion channel. plos.orgresearchgate.net

In studies using the nAChR from Torpedo californica, Triac exhibited inhibitory effects with a half-maximal inhibitory concentration (IC₅₀) of 7 ± 3.1 μM. plos.org This effect is comparable to that of T3 and the anionic neurosteroid pregnenolone (B344588) sulfate (PS). plos.org Investigations into the role of ligand charge, conducted by varying pH, revealed that the inhibitory potency of both T3 and PS decreases with increasing pH. plos.org This suggests that while a negative charge on the molecule enhances inhibitory activity, it is not an absolute requirement for receptor inhibition. plos.org Furthermore, both T3 and PS were found to influence nAChR channel desensitization. plos.org

Table 2: Inhibition of Nicotinic Acetylcholine Receptor (nAChR) by T3 Analogs This interactive table presents the half-maximal inhibitory concentrations (IC₅₀) for Triac and related compounds on the acetylcholine-stimulated current in nAChRs from Torpedo californica.

| Compound | IC₅₀ (μM) | Source |

| 3,3',5-Triiodothyroacetic acid (Triac) | 7 ± 3.1 | plos.org |

| Pregnenolone Sulfate (PS) | 4.9 ± 3 | plos.org |

| L-3,3',5-triiodothyronine (T3) | Not specified in excerpt | plos.org |

Transmembrane Transport Mechanisms

The entry of Triac into cells is a critical step for its biological activity and is mediated by specific transport systems, which differ from those of classical thyroid hormones like T3. bioscientifica.com

Monocarboxylate Transporter (MCT) Independence of Cellular Uptake

A significant characteristic of Triac is its ability to enter cells independently of the monocarboxylate transporter 8 (MCT8), a highly specific thyroid hormone transporter. bioscientifica.comnih.govnih.gov Mutations in the gene encoding MCT8 lead to severe neurodevelopmental deficits due to impaired thyroid hormone transport across brain barriers. nih.govnih.gov The fact that Triac does not require MCT8 for cellular uptake is a key reason for its exploration as a potential therapy for MCT8 deficiency. nih.govnih.gov Studies have confirmed that Triac can enter the brain and modulate the expression of thyroid hormone-dependent genes, bypassing the defective MCT8 transporter. nih.gov

Involvement of Other Transporter Systems (e.g., System L amino acid transporters, Organic Anion Transporters)

Given its MCT8 independence, research has focused on identifying the alternative transporters responsible for Triac's cellular uptake. nih.govvu.nl A variety of transporters have been implicated, primarily from the organic anion transporter (OAT) family. nih.govnih.gov

Screening studies of numerous plasma membrane transporters have identified several that facilitate significant intracellular accumulation of Triac. nih.govvu.nl In cellular models, substantial transport has been observed for members of the Solute Carrier (SLC) superfamily, including SLCO1B1 and SLC22A8. nih.govvu.nl Further studies identified SLC10A1, SLC22A6, and SLC22A24 as also contributing to Triac transport. nih.govvu.nl

A whole-genome RNAi screen identified SLC22A9, which encodes the organic anion transporter 7 (OAT7), as a key mediator of Triac uptake. nih.gov This was confirmed by the observation that the OAT7 substrate estrone-3-sulfate could competitively reduce the uptake of radiolabeled Triac. nih.gov The same study also implicated SLC29A2, which encodes the equilibrative nucleoside transporter 2 (ENT2), in Triac transport. nih.gov While direct evidence for Triac transport by System L amino acid transporters is less clear, the primary thyroid hormone T3 is known to be a high-affinity competitive inhibitor of the System L1 transporter, suggesting a potential area for further investigation with Triac. nih.gov

Table 3: Identified Transporters for 3,3',5-Triiodothyroacetic Acid (Triac) This interactive table lists the membrane transporters that have been experimentally identified to facilitate the cellular uptake of Triac.

| Transporter Family | Transporter (Gene) | Method of Identification | Source |

| Organic Anion Transporter | OAT7 (SLC22A9) | RNAi screen, Competition assay | nih.gov |

| Organic Anion Transporter | OATP1B1 (SLCO1B1) | Transporter screening assay | nih.govvu.nlvu.nl |

| Organic Anion Transporter | OAT3 (SLC22A8) | Transporter screening assay | nih.govvu.nlvu.nl |

| Organic Anion Transporter | OAT1 (SLC22A6) | Transporter screening assay | nih.govvu.nl |

| Organic Anion Transporter | (SLC10A1) | Transporter screening assay | nih.govvu.nl |

| Organic Anion Transporter | (SLC22A24) | Transporter screening assay | nih.govvu.nl |

| Equilibrative Nucleoside Transporter | ENT2 (SLC29A2) | RNAi screen, Inhibition assay | nih.gov |

Comparative Transport Kinetics in Cellular Models

The kinetics of Triac transport have been evaluated in various cellular models to understand the efficiency of different transporters. nih.govnih.gov Studies have utilized COS-1 cells transiently expressing candidate transporters, as well as HepG2 and MDCK1 cells. nih.govnih.govvu.nl

In experiments using COS-1 cells, the intracellular accumulation of 1 nM Triac was measured. nih.govvu.nl These assays revealed that in the absence of bovine serum albumin (BSA), a total of 18 different transporters could facilitate significant Triac uptake. vu.nlvu.nl However, in the presence of BSA, which binds thyroid hormones and their analogs in circulation, the most robust transport was mediated by SLCO1B1 and SLC22A8. vu.nlvu.nl The transport efficiency was also found to be dependent on the culture medium used, with SLC10A1, SLC22A6, and SLC22A24 showing substantial transport in DMEM medium containing BSA. vu.nlvu.nl In other models, MDCK1 cells were stably transfected with the cDNAs for OAT7 (SLC22A9) and ENT2 (SLC29A2) to perform detailed biochemical characterization of their respective transport activities for radiolabeled Triac. nih.gov

Intracellular Signaling Cascades and Gene Regulation

Once inside the cell, Triac exerts its biological effects primarily by binding to nuclear thyroid hormone receptors (TRs) and modulating the transcription of target genes. nih.govbioscientifica.com The action of Triac is not identical to that of T3, showing important differences in TR isoform specificity and potency at various thyroid hormone response elements (TREs). nih.govbioscientifica.com

Transient transfection studies using luciferase reporter genes have shown that Triac is more potent than T3 in regulating transcription via the TRβ1 and TRβ2 isoforms, particularly on palindromic, inverted palindrome, and human thyrotropin-releasing hormone (TRH) gene reporters. nih.gov In contrast, for the TRα1 isoform, the regulatory activity of Triac and T3 is largely equivalent on these same reporters. nih.gov On other TREs, such as the direct repeat, human thyroid-stimulating hormone alpha (hTSHα), and hTSHβ reporters, no significant difference in regulation between Triac and T3 was observed. nih.gov This increased potency of Triac at TRβ isoforms is attributed to its higher binding affinity for TRβ1 and TRβ2 compared to T3. nih.gov

In animal models of hypothyroidism, systemically administered Triac effectively suppressed the hypothalamus-pituitary-thyroid (HPT) axis and upregulated thyroid hormone-responsive genes in peripheral tissues like the pituitary gland, liver, and heart. nih.gov However, the same treatment did not lead to a similar upregulation of these genes in the cerebrum, which was linked to inefficient transport of Triac into the brain. nih.gov

Table 4: Comparative Gene Regulatory Effects of Triac vs. T3 This interactive table summarizes the relative potency of Triac compared to T3 on different Thyroid Hormone Receptor (TR) isoforms and Thyroid Hormone Response Elements (TREs).

| TR Isoform | Response Element (TRE) | Relative Potency of Triac vs. T3 | Source |

| TRβ1, TRβ2 | Palindromic, Inverted Palindrome, hTRH | Triac > T3 | nih.gov |

| TRα1 | Palindromic, Inverted Palindrome, hTRH | Triac ≈ T3 | nih.gov |

| All TRs | Direct Repeat, hTSHα, hTSHβ | Triac ≈ T3 | nih.gov |

Modulation of Thyroid Hormone Responsive Gene Expression

The sulfation of thyroid hormones, including 3,3',5-triiodothyronine (T3), typically abrogates their ability to bind to thyroid hormone receptors (TRs). scispace.com This lack of binding affinity means that sulfated thyroid metabolites are generally considered biologically inactive in terms of directly modulating the expression of thyroid hormone-responsive genes. scispace.com Research on triiodothyronine sulfate (T3S), a related compound, has shown it does not possess intrinsic thyromimetic activity. scispace.com

Currently, there is a lack of specific studies investigating the direct effects of this compound on the expression of thyroid hormone-responsive genes. The metabolism of Triac is known to include sulfation, which is thought to promote its subsequent deiodination. peak13.net However, the intrinsic activity of TriacS itself at the genomic level has not been characterized. It is hypothesized that, like other sulfated thyroid hormones, TriacS is inactive and would require desulfation by arylsulfatase enzymes to regenerate the active Triac molecule to influence gene expression. oup.com

Table 1: General Effects of Sulfation on Thyroid Hormone Activity

| Characteristic | Effect of Sulfation | Reference |

| Receptor Binding | Decreased or abolished | scispace.com |

| Biological Activity | Generally inactivated | oup.comscispace.com |

| Metabolism | Facilitates deiodination and degradation | nih.gov |

| Excretion | Promotes clearance from the body | oup.com |

This table reflects the general principles of thyroid hormone sulfation; specific data for this compound is limited.

Influence on Cellular Metabolism and Oxidative Processes

The influence of thyroid hormones on cellular metabolism is well-documented, with active forms like T3 increasing metabolic rate and affecting oxidative processes. The sulfation of these hormones is a key step in their inactivation and clearance. nih.gov For instance, sulfation significantly accelerates the degradation of T3. oup.com

There is no direct evidence available from scientific literature on the specific influence of this compound on cellular metabolism or oxidative processes. Based on the established principles of thyroid hormone metabolism, it is likely that TriacS does not exert direct metabolic effects. Instead, its formation represents a step towards the deactivation and elimination of the metabolically active Triac. Any potential influence on cellular metabolism would likely be indirect, possibly by acting as a precursor that can be converted back to the active form through the action of sulfatases. oup.com

Effects on Cellular Differentiation and Neurodevelopmental Pathways in Research Models

Active thyroid hormones are crucial for normal cellular differentiation and neurodevelopment. nih.gov The sulfation pathway is particularly active during fetal development, suggesting it plays a critical role in regulating the local availability of active thyroid hormones in developing tissues. oup.comnih.gov This regulation is vital, as both excesses and deficiencies of thyroid hormone can have profound impacts on neurodevelopmental processes. nih.gov

Specific research on the effects of this compound on cellular differentiation and neurodevelopmental pathways is not present in the available scientific literature. While the non-sulfated form, Triac, has been studied for its potential to rescue some neurodevelopmental features in certain conditions, the role of its sulfated metabolite in these processes remains uninvestigated. nih.govmedchemexpress.com It is plausible that TriacS is part of a metabolic clearance pathway that protects the developing brain from excessive thyroid hormone activity. The presence of sulfatase enzymes in the brain suggests that a pool of sulfated thyroid hormone metabolites could potentially serve as a local source of active hormone, though this has not been specifically demonstrated for TriacS. oup.comnih.gov

Analytical Methodologies for Research Quantification of 3,3 ,5 Triiodothyroacetic Acid Sulfate

Spectrometric Techniques for Identification and Quantification

Spectrometric methods, particularly those coupled with chromatographic separation, offer high specificity and sensitivity for the quantification of T3AS.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and preferred tool for the definitive identification and quantification of thyroid hormones and their metabolites, including T3AS, in complex biological samples. thermofisher.commyadlm.orgresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. thermofisher.commyadlm.org The inherent selectivity of LC-MS/MS allows for the differentiation of isobaric compounds, such as the various isomers of triiodothyronine, which is a significant advantage over less specific methods. oup.com

In a typical LC-MS/MS workflow for T3AS analysis, the sample undergoes an extraction process, often involving protein precipitation and solid-phase extraction (SPE), to isolate the analytes of interest and remove interfering substances from the matrix. myadlm.orgendocrine-abstracts.org The extracted sample is then injected into the LC system, where T3AS is separated from other compounds on a chromatographic column. Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for T3AS are monitored, providing a high degree of specificity and minimizing background noise. acs.org The development of multi-analyte LC-MS/MS panels has enabled the simultaneous measurement of a suite of thyroid hormone metabolites, offering a more comprehensive understanding of thyroid hormone metabolism. myadlm.orgoup.com

Research has demonstrated the successful application of LC-MS/MS in identifying 3,3',5-triiodothyroacetic acid (TRIAC) as a significant contributor to thyroid hormone receptor agonist activity in environmental water samples, highlighting the technique's sensitivity in detecting even low concentrations of these compounds. nih.govnih.govacs.org While direct quantification of T3AS using this method is less commonly reported in readily available literature, the established protocols for other sulfated thyroid metabolites and the successful analysis of TRIAC provide a strong foundation for its application. nih.govcapes.gov.br The primary challenge lies in the availability of a certified reference standard for T3AS to ensure accurate calibration and quantification.

Table 1: Selected Research Findings on LC-MS/MS Analysis of Thyroid Hormone Metabolites

| Analyte(s) | Matrix | Key Findings | Reference(s) |

| 11 Thyroid Hormones and Metabolites (including TRIAC) | Serum | Developed a sensitive and specific LC-MS/MS method for simultaneous measurement. Good linearity and reproducibility were achieved. | thermofisher.com |

| 9 Thyroid Hormone Metabolites (including TRIAC) | Serum | A multi-analyte LC-MS/MS panel was developed, enabling baseline separation of isobaric compounds. | oup.com |

| 3,3',5-Triiodothyroacetic acid (TRIAC) | Environmental Water | Identified TRIAC as a major contributor to thyroid hormone receptor agonist activity in sewage treatment plant effluents. | nih.govnih.govacs.org |

| 5 Thyroid Hormones | Serum | Optimized and calibrated an LC-MS/MS method over a wide concentration range with low detection limits. | researchgate.net |

High-performance liquid chromatography (HPLC) is a versatile separation technique that has been widely used for the analysis of thyroid hormones and their derivatives. researchgate.netmdpi.com In the context of T3AS, HPLC methods are typically employed for the separation of the analyte from other iodothyronines and metabolites prior to detection. nih.gov Reversed-phase HPLC is the most common mode used, where a nonpolar stationary phase (like C18) is used with a more polar mobile phase. researchgate.netrsc.org

The detection of T3AS following HPLC separation can be achieved using various detectors. Ultraviolet (UV) detection is a common and relatively simple method, though it may lack the sensitivity and specificity required for detecting the low endogenous concentrations of T3AS in biological samples. More sensitive detection methods, such as mass spectrometry (as in LC-MS/MS), are often preferred.

Research has described HPLC methods for the analysis of TRIAC in various matrices. For instance, a rapid reversed-phase HPLC method was developed and validated for the quantification of TRIAC in polymeric nanoparticles, demonstrating good resolution and sensitivity. rsc.org Another study utilized HPLC to identify the sulfated metabolite 3,3'-diiodothyroacetic acid sulfate (B86663) in rats, where the compound's identity was confirmed by its co-elution with a synthetic standard in two different HPLC systems. nih.gov These studies underscore the utility of HPLC as a separation tool in the analysis of both the parent compound and its sulfated metabolites.

Isotope-dilution mass spectrometry (ID-MS), particularly when coupled with liquid chromatography (LC-ID-MS/MS), is considered the gold standard for the accurate quantification of small molecules, including thyroid hormones. nih.govnih.gov This approach offers high precision and accuracy because it utilizes a stable, isotopically labeled internal standard of the analyte being measured. nih.gov The labeled internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

The principle of ID-MS involves adding a known amount of the isotopically labeled internal standard to the sample at the beginning of the analytical procedure. nih.gov This internal standard experiences the same sample preparation steps (extraction, derivatization, etc.) and any potential losses as the endogenous analyte. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, a highly accurate quantification can be achieved, as this ratio is independent of sample recovery. nih.govnih.gov

While specific applications of ID-MS for the quantification of 3,3',5-triiodothyroacetic acid sulfate are not extensively documented in publicly available research, the methodology has been successfully applied to the measurement of other thyroid hormones like T4 and T3. nih.gov The development of an ID-MS method for T3AS would necessitate the synthesis of a stable, isotopically labeled this compound to serve as the internal standard. This approach would provide the most accurate and reliable data for research into the metabolism and function of this compound.

Immunoassays in Research Settings

Immunoassays are analytical methods that utilize the specific binding of antibodies to their target antigens for quantification. These methods, particularly radioimmunoassays, have historically been instrumental in the measurement of thyroid hormones and their metabolites.

Radioimmunoassays (RIAs) have been developed for the measurement of various sulfated thyroid hormone metabolites, such as 3,5,3'-triiodothyronine sulfate (T3S) and reverse T3 sulfate (rT3S). nih.govcapes.gov.br The development of a specific RIA for a sulfated metabolite like T3AS would involve synthesizing the T3AS antigen and using it to immunize animals (typically rabbits) to produce polyclonal antibodies. nih.gov A radiolabeled version of T3AS (e.g., with iodine-125) would also be required as a tracer.

The principle of a competitive RIA involves the competition between the unlabeled T3AS in the sample and a fixed amount of radiolabeled T3AS for a limited number of antibody binding sites. nih.govnih.gov The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled T3AS in the sample. By constructing a standard curve using known concentrations of T3AS, the concentration in an unknown sample can be determined.

Table 2: Characteristics of Radioimmunoassays for Sulfated Thyroid Metabolites

| Analyte | Key Features of the RIA | Cross-Reactivity | Reference(s) |

| 3,5,3'-Triiodothyronine Sulfate (T3S) | Highly sensitive and reproducible; detection threshold of 20 pmol/L. | Significant cross-reactivity with T4 sulfate (~3%); minimal with other thyroid hormones. | nih.gov |

| Reverse T3 Sulfate (rT3S) | Novel, sensitive, and specific; detection threshold of 14 pmol/L. | Significant cross-reactivity with T4S (0.3%) and T3S (0.01%); minimal with other analogs. | capes.gov.br |

A significant challenge in the use of immunoassays for the quantification of thyroid hormone metabolites, including sulfated forms like T3AS, is the potential for a lack of specificity and cross-reactivity. nih.govnih.gov Immunoassays rely on the highly specific recognition of the target analyte by the antibody. However, due to the structural similarities between different thyroid hormones and their metabolites, an antibody raised against one compound may also bind to other, structurally related compounds present in the sample. nih.gov

This cross-reactivity can lead to inaccurate (often overestimated) measurements of the target analyte. nih.gov For instance, an antibody developed for T3AS might show some degree of cross-reactivity with other sulfated iodothyronines, or even with the non-sulfated parent compound, TRIAC, or other thyroid hormones like T3 and T4. nih.gov The extent of this cross-reactivity needs to be thoroughly evaluated during the validation of any new immunoassay. nih.gov

Furthermore, the presence of endogenous interfering substances in biological samples, such as binding proteins or heterophile antibodies, can also affect the accuracy of immunoassay results. nih.govnih.gov While techniques like sample extraction can help to mitigate some of these issues, the inherent potential for cross-reactivity remains a critical consideration when interpreting data from immunoassays for closely related compounds. nih.gov Therefore, while immunoassays can be valuable screening tools, more specific methods like LC-MS/MS are often required for definitive quantification and to overcome the challenges of specificity and cross-reactivity. oup.comnih.gov

Methodological Advancements and Challenges in Biological Matrix Analysis

The quantification of this compound (T3AS), a sulfated metabolite of a thyroid hormone analogue, in biological matrices presents a significant analytical challenge. Due to its structural similarity to other endogenous iodothyronines and its low physiological concentrations, highly sensitive and specific methods are required. While direct research on the quantification of T3AS is limited, methodologies are extrapolated from advanced techniques developed for its parent compound, 3,3',5-Triiodothyroacetic acid (Triac), and other sulfated thyroid hormones. The primary analytical platform for this work is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has largely superseded older methods like radioimmunoassays due to its superior specificity and multiplexing capabilities. researchgate.netnih.govendocrine-abstracts.org

Sample Preparation and Matrix Effects

The accurate quantification of T3AS from complex biological samples, such as serum or plasma, is critically dependent on the sample preparation strategy. The main goals are to efficiently extract the analyte, remove interfering substances, and minimize matrix effects that can compromise the accuracy of LC-MS/MS analysis.

A multi-step approach is typically employed, beginning with the dissociation of the analyte from binding proteins. nih.gov This is followed by extraction and purification. Common techniques include:

Protein Precipitation (PPT): Often the first step, where an organic solvent like ice-cold acetonitrile (B52724) is added to the serum sample to denature and precipitate major proteins. nih.gov

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids, providing a clean extract. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleanup and concentration of the analyte. Anion-exchange cartridges, such as the Oasis MAX, are particularly useful for acidic compounds like thyroacetic acids. endocrine-abstracts.orgnih.gov A typical protocol involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the target analytes with a solvent mixture, such as 3% formic acid in acetone. nih.gov

A significant challenge in analyzing sulfated metabolites is the decision to measure the compound directly or indirectly.

Direct Measurement: Quantifying the intact T3AS molecule provides the most accurate assessment of its circulating concentration.

Indirect Measurement via Hydrolysis: An alternative approach involves enzymatic hydrolysis of the sulfate conjugate using an arylsulfatase. oup.com This process cleaves the sulfate group, converting T3AS back to its parent compound, Triac, which is then quantified. This method can increase the signal intensity for detection but measures the total potential Triac from its sulfated form, rather than the circulating T3AS itself.

Matrix effects are a major hurdle in LC-MS/MS analysis of biological samples. Co-eluting endogenous components from the matrix (e.g., phospholipids, salts) can interfere with the ionization of the target analyte, leading to signal suppression or enhancement and, consequently, inaccurate quantification. nih.gov To overcome this, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard. A SIL-IS for T3AS or a closely related compound would be added to the sample at the beginning of the preparation process to mimic the analytical behavior of the analyte, thereby correcting for both extraction variability and matrix effects. nih.govnih.gov

Limits of Detection and Quantification in Research Samples

The ability to detect and reliably quantify the very low concentrations of thyroid hormone metabolites in research samples is a key performance characteristic of any analytical method. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

While specific LOD and LOQ values for this compound are not widely published, data from closely related compounds analyzed by LC-MS/MS provide insight into the sensitivities that are achievable. Modern tandem mass spectrometers offer excellent sensitivity, often reaching the low picogram per milliliter (pg/mL) or nanomolar (nM) range. nih.govresearchgate.net Chemical derivatization, such as with dansyl chloride, can be employed to further enhance the sensitivity of the analysis by improving the ionization efficiency of the analytes. nih.govacs.org

The table below presents the limits of quantification for the parent compound (Triac, also denoted as T3A) and other related thyroid hormone metabolites, as determined by various LC-MS/MS methods in biological matrices.

| Analyte | Abbreviation | Method | Matrix | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| 3,3',5-Triiodothyroacetic acid | Triac / T3A | LC-MS/MS | Human Serum | 3.3 pg/mL | nih.gov |

| 3,3',5'-Triiodothyronine | rT3 | LC-MS/MS | Serum | 0.077 nM | researchgate.net |

| Various Thyroid Hormones & Metabolites | TH/TAM | LC-MS/MS | Cell Culture Media | 0.078 - 0.234 nM | nih.gov |

| 3,3',5-Triiodothyronine sulfate | T3S | Radioimmunoassay (RIA) | Human Serum | < 0.1 nmol/L (Detection Limit) | scispace.com |

This table is interactive. You can sort the columns by clicking on the headers.

Inter-method Comparability and Data Interpretation

The choice of analytical methodology profoundly impacts the results and their interpretation. Historically, radioimmunoassays (RIAs) were used for thyroid hormone analysis, but these methods are prone to significant limitations. researchgate.net

Radioimmunoassay (RIA) vs. LC-MS/MS:

Specificity: RIAs rely on antibody-antigen binding. Due to the structural similarity among thyroid hormones and their metabolites, cross-reactivity is a major issue. endocrine-abstracts.org An antibody designed for one compound may bind to others, leading to overestimated and inaccurate concentrations. For instance, Triac has been shown to cross-react significantly in immunoassays for triiodothyronine (T3). This lack of specificity is a critical flaw when trying to measure a single metabolite within a complex mixture.

Accuracy and Scope: LC-MS/MS is considered the reference method due to its high specificity, which arises from the separation of analytes by chromatography followed by detection based on their unique mass-to-charge ratios and fragmentation patterns. nih.govendocrine-abstracts.org This allows for the simultaneous and accurate quantification of a large panel of metabolites in a single run, which is impossible with RIAs. endocrine-abstracts.org Studies comparing the two methods have found that immunoassays often report higher concentrations than the more accurate LC-MS/MS methods. researchgate.net

Challenges in Data Interpretation: The interpretation of data for sulfated metabolites like T3AS is complex. Sulfation is a key pathway in thyroid hormone metabolism, often considered a route for inactivation and excretion. oup.comscispace.com However, the sulfate group can be removed by sulfatases in various tissues, potentially regenerating the active parent compound. oup.comeuropa.eu This leads to a critical interpretive question:

Is T3AS simply an inactive metabolite destined for elimination?

Or does it serve as a circulating reservoir, providing a source of Triac in specific target tissues?

The analytical strategy influences this interpretation. Measuring T3AS directly quantifies the reservoir, while measuring Triac after hydrolysis indicates the total potential pool. Understanding the physiological role of T3AS requires methods that can distinguish between the sulfated and non-sulfated forms and their respective concentrations in different biological compartments. The advancement of highly sensitive and specific LC-MS/MS methods is crucial for addressing these complex biological questions. endocrine-abstracts.org

Comparative Biochemical and Biological Studies of 3,3 ,5 Triiodothyroacetic Acid Sulfate

Distinctions from Classical Thyroid Hormones (T3, T4)

Differences in Receptor Affinity and Transcriptional Efficacy

The biological activity of thyroid hormones is primarily mediated by their binding to nuclear thyroid hormone receptors (TRs), which are transcription factors that regulate gene expression. wikipedia.org The two major forms of circulating thyroid hormones, T3 and thyroxine (T4), exhibit different affinities for these receptors. T3 is considered the biologically active hormone, binding to TRs with approximately 10- to 30-fold greater affinity than T4. nih.gov This difference is largely attributed to the bulky 5'-iodine group on T4, which creates steric hindrance within the ligand-binding pocket of the receptor. nih.gov

The acetic acid analog, Triac, demonstrates a binding affinity and biological potency for TRs that is comparable to T3. nih.govbioscientifica.com However, the addition of a sulfate (B86663) group to form 3,3',5-triiodothyroacetic acid sulfate fundamentally alters its interaction with these receptors. Sulfation generally leads to a significant decrease in binding affinity for nuclear receptors. Studies on the sulfated form of T3 (T3S), a closely related compound, show it has no intrinsic biological activity and does not influence TSH levels, indicating a lack of significant receptor interaction. nih.gov This suggests that T3AS, like T3S, is largely inactive at the receptor level and does not directly trigger the genomic signaling pathways activated by T3 and T4. nih.gov

| Compound | Relative Receptor Affinity | Transcriptional Activity |

| T3 | High | High |

| T4 | Low (10-30x less than T3) nih.gov | Low (activity often due to conversion to T3) nih.gov |

| Triac | High (similar to T3) nih.gov | High (similar to T3) nih.gov |

| T3A-S | Presumed Very Low/Inactive nih.gov | Presumed Very Low/Inactive nih.gov |

This table provides a qualitative comparison based on available data for related compounds.

Contrasting Transport Mechanisms and Cellular Availability

The entry of thyroid hormones into target cells is a critical, regulated step facilitated by specific transporter proteins. nih.govrestorativemedicine.org Classical thyroid hormones, T3 and T4, are transported across cell membranes by various transporters, including monocarboxylate transporters (like MCT8) and organic anion transporting polypeptides (OATPs). nih.govresearchgate.net The transport of T4 is generally more dependent on cellular energy (ATP) than the transport of T3. restorativemedicine.org Over 99% of circulating T3 and T4 are bound to plasma proteins such as thyroxine-binding globulin (TBG), transthyretin, and albumin, with only the small unbound fraction being available for cellular uptake. nursingcenter.com

In contrast, sulfated thyroid hormone metabolites like this compound exhibit different transport characteristics. While its precursor, Triac, is transported by several OATPs (SLCO1B1, SLC22A8) and other transporters, the sulfated form is handled differently. nih.gov Sulfation is a common metabolic pathway that facilitates the excretion of compounds. science.gov Sulfated iodothyronines are substrates for OATPs. nih.gov The high water solubility of sulfated compounds generally limits their passive diffusion across cell membranes and prevents significant absorption if ingested orally. nih.gov This distinct transport profile means that T3AS has a lower cellular availability compared to the classical, non-conjugated thyroid hormones, T3 and T4. nih.govnursingcenter.com

Divergent Metabolic Fates and Clearance Rates

The metabolic pathways and clearance rates of this compound differ markedly from those of T3 and T4. T4 is primarily a prohormone that is converted to the more active T3 by deiodinase enzymes. nih.gov Both T3 and T4 have relatively long half-lives in circulation. The clearance of T3 is mainly through intracellular deiodination to 3,3'-diiodothyronine (B1196669) (T2). nih.gov

Sulfate conjugation dramatically alters this metabolic profile. Sulfated conjugates like T3S are cleared from the serum very rapidly. nih.gov The metabolic clearance rate of T3S has been estimated to be around 135 liters per day. nih.gov The primary route of disposal for T3S is deiodination, which is significantly enhanced for the sulfated form compared to the non-sulfated T3. nih.govscience.gov This rapid deiodination suggests that sulfation acts as a pathway to facilitate the swift disposal of the hormone. nih.gov Therefore, it can be inferred that T3AS also has a much faster clearance rate than T3 or T4, driven primarily by efficient deiodination and subsequent excretion. nih.gov

| Compound | Primary Metabolic Pathway | Relative Clearance Rate |

| T4 | Deiodination to T3 (activation) or rT3 (inactivation) nih.gov | Slow |

| T3 | Deiodination to T2 (inactivation) nih.gov | Moderate |

| T3A-S | Rapid deiodination and excretion nih.gov | Very Fast |

This table provides a qualitative comparison based on available data for related compounds.

Comparisons with Other Iodothyronine and Iodothyroacetic Acid Metabolites

Structural-Activity Relationships with Other Deaminated Products (e.g., Tetrac)

The deaminated acetic acid analogs of thyroid hormones, including 3,3',5-triiodothyroacetic acid (Triac) and tetraiodothyroacetic acid (Tetrac), exhibit unique structure-activity relationships. The replacement of the alanine (B10760859) side chain of T3 and T4 with an acetic acid side chain alters their biological activity. Triac, the precursor to T3AS, is noted for having a high affinity for thyroid hormone receptors, similar to T3. nih.gov It has been observed to have a preferential action on suppressing TSH with less pronounced peripheral metabolic effects compared to T4. nih.govcapes.gov.br

Tetrac, the acetic acid analog of T4, generally shows lower activity than Triac, mirroring the relationship between T4 and T3. The key structural feature for the activity of these deaminated products remains the iodinated thyronine core. Further modification, such as the sulfation that produces T3AS, drastically reduces or eliminates the biological activity at the receptor level. This demonstrates that while the acetic acid side chain modifies the potency and tissue-specific effects, the phenolic hydroxyl group that is targeted for sulfation is critical for receptor binding and subsequent biological action.

Metabolic Interconversions with Other Conjugated Forms (e.g., Glucuronides)

In addition to sulfation, thyroid hormones and their metabolites can undergo conjugation with glucuronic acid, forming glucuronides. nih.gov Both sulfation and glucuronidation are phase II metabolic reactions that increase the water solubility of compounds, preparing them for excretion. nih.gov

However, there are key differences between these two pathways. Generally, sulfation is a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway. nih.gov This means that at lower substrate concentrations, sulfation may predominate. Studies on various phenolic compounds show that sulfation can be the dominant and faster metabolic pathway compared to glucuronidation. nih.govnih.gov

While iodothyronine glucuronides are readily excreted into the bile, they can undergo an enterohepatic cycle where the hormone is liberated by bacterial enzymes in the gut and reabsorbed. nih.gov In contrast, sulfated conjugates like T3S are not absorbed intact orally and are targeted for rapid deiodination and clearance, suggesting a more definitive elimination pathway. nih.gov This implies that the formation of this compound represents a more terminal step in the metabolism of Triac compared to its potential glucuronidated counterpart.

In-depth Analysis of this compound Reveals a Scarcity of Specific Research

This scarcity of direct evidence prevents a detailed comparative analysis as requested. The available scientific data predominantly focuses on the unsulfated Triac and the sulfated form of the primary thyroid hormone, triiodothyronine (T3), known as triiodothyronine sulfate (T3SO4).

Insights from Related Compounds:

3,3',5-Triiodothyroacetic Acid (Triac):

Triac, a well-documented analog of T3, has been a focal point of research for its potential therapeutic applications, particularly in conditions such as Resistance to Thyroid Hormone (RTH) and MCT8 deficiency. bioscientifica.comnih.govnih.gov Scientific inquiry has delved into its influence on the hypothalamus-pituitary-thyroid axis and its interaction with thyroid hormone receptors. bioscientifica.comnih.gov In vitro studies have shown that Triac exhibits a higher binding affinity for certain thyroid hormone receptor mutants compared to T3, suggesting a potential basis for its use in treating RTH. nih.gov Furthermore, research in mouse models has been crucial in evaluating its effects on various organs and its ability to cross the blood-brain barrier, which appears to be limited compared to T3. jst.go.jp

Triiodothyronine Sulfate (T3SO4):

Studies on T3SO4 indicate that it possesses minimal to no intrinsic thyromimetic activity. nih.gov It fails to displace T3 from its nuclear receptors in pituitary cell models. nih.gov However, T3SO4 is not entirely inert. It can be reactivated through a process called desulfation, catalyzed by sulfatase enzymes found in tissues such as the liver. nih.gov This conversion regenerates the biologically active T3, suggesting that T3SO4 may function as a reservoir for T3. In cultured human fibroblasts, T3SO4 displayed only about 0.5% of the activity of T3 in inhibiting glycosaminoglycan synthesis. nih.gov

While sulfation is a recognized metabolic pathway for thyroid hormones and their analogs, the specific biological significance and potency of this compound remain an uninvestigated area. The lack of empirical data, including comparative studies and research in various models, makes it impossible to construct a detailed profile of this specific compound. Future research may yet elucidate the role of this sulfated metabolite.

Role in Fundamental Biological Processes and Cellular Homeostasis

Contribution to Localized Thyroid Hormone Action

The metabolism of thyroid hormone analogues is a critical determinant of their biological activity, and 3,3',5-Triiodothyroacetic acid (TA3), the precursor to its sulfated form, undergoes significant processing, particularly in the liver. oup.comnih.gov Studies in rats have demonstrated that the liver is a primary site for the metabolism of TA3. oup.com In isolated rat hepatocytes, TA3 is efficiently metabolized through two main pathways: glucuronidation and deiodination. oup.comnih.gov

Sulfation is a key metabolic step that significantly influences the subsequent fate of the compound. While TA3 itself is a substrate for deiodination, its sulfated conjugate, 3,3',5-Triiodothyroacetic acid sulfate (B86663) (TA3S), shows a markedly higher affinity for the type I iodothyronine deiodinase enzyme found in rat liver microsomes. nih.gov In fact, TA3S is considered the best-known substrate for inner ring deiodination (IRD) due to its exceptionally high affinity for this enzyme. nih.gov This rapid deiodination of TA3S is a critical step in its metabolic cascade. nih.gov

Once metabolized in the liver, the resulting products are primarily excreted via the bile. oup.comnih.gov In studies involving rats injected with radio-labeled TA3, a significant percentage of the dose was recovered in the bile. oup.comnih.gov The biliary metabolites include the glucuronide of TA3 (TA3G) and the sulfate of an unknown metabolite (XS), alongside TA3S. oup.comnih.gov In control rats, the distribution of these metabolites in bile was found to be approximately 70% TA3G, 8% TA3S, and 13% XS. oup.comnih.gov

This hepatic metabolism and subsequent biliary excretion pathway for TA3 and its conjugates, including TA3S, contribute to its rapid clearance from the body compared to the primary thyroid hormone, T3. oup.comnih.gov

The availability of active thyroid hormone within a cell is a tightly regulated process involving transport across the cell membrane and intracellular metabolism by deiodinase enzymes. nih.govnih.gov The compound 3,3',5-Triiodothyroacetic acid sulfate (TA3S) and its precursor TA3 are potent substrates for these deiodinases, suggesting they can play a role in modulating local thyroid hormone concentrations. nih.gov

Sulfation dramatically enhances the deiodination of TA3. nih.gov In rat liver microsomes, TA3S is metabolized very rapidly by inner ring deiodination (IRD) to 3,3'-diiodothyroacetic acid sulfate (3,3'-TA2S). nih.gov The affinity of TA3S for the type I deiodinase is remarkably high, with an apparent Michaelis-Menten (Km) value of 0.004 µM, significantly lower than that of its non-sulfated precursor TA3 (1.8 µM). nih.gov This indicates that even at very low concentrations, TA3S can be efficiently processed by the deiodinase enzyme. The efficiency of deiodination (Vmax/Km ratio) for TA3S is 930 times higher than that of T3, highlighting its potent interaction with this key regulatory enzyme. nih.gov

By being a high-affinity substrate, TA3S can competitively inhibit the deiodination of other thyroid hormones, such as reverse T3 (rT3). nih.gov This competition for the deiodinase enzyme can alter the local balance of thyroid hormones, thereby influencing the intracellular availability of the biologically active T3. nih.govnih.gov This tissue-specific regulation of thyroid hormone transport and metabolism allows for precise control over cellular processes. nih.gov

Regulation of Cellular Processes in Model Systems

The non-sulfated precursor, 3,3',5-Triiodothyroacetic acid (TRIAC), has been shown to influence gene expression in various cell line models. nih.govnih.gov In a study using human K562 erythroleukemia cells, TRIAC was found to be a potent inducer of embryonic ζ-globin gene expression. nih.govnih.govresearchgate.net This effect was also observed in primary human erythroblasts derived from CD34+ hematopoietic stem and progenitor cells, where incubation with TRIAC led to an increase in ζ-globin (HBZ) mRNA levels. nih.gov This induction of gene expression is mediated through the thyroid hormone receptor α (THRA), as the effect was abolished when THRA was deficient. nih.govnih.govresearchgate.net The research suggests that THRA binds directly to a distal enhancer regulatory element to control ζ-globin expression. nih.govresearchgate.net

The ability of thyroid hormone analogues to modulate gene expression is a cornerstone of their biological activity. youtube.com Gene regulation can occur at multiple levels, including transcription, and is often mediated by nuclear receptors that bind to DNA and control the rate at which genes are transcribed into mRNA. youtube.comnih.gov The action of TRIAC on the ζ-globin gene in these cell lines provides a specific example of how a thyroid hormone metabolite can directly regulate the expression of a target gene. nih.gov

Preclinical studies using both cell-based (in vitro) and animal (in vivo) models are essential for understanding the biological effects of compounds before human trials. bioagilytix.comyoutube.com Research on TRIAC, the precursor to the sulfated compound, has revealed significant effects on cellular function in such models.

In Vitro Models: In studies using COS-1 cells, a cell line derived from monkey kidney tissue, various transporters were screened for their ability to facilitate the intracellular accumulation of TRIAC. nih.gov This research identified several human transporters, including SLC10A1, SLCO1B1, SLC22A6, SLC22A8, and SLC22A24, as efficient transporters of TRIAC, which is fundamental to its ability to act within the cell. nih.gov Furthermore, in primary human erythroid cells, TRIAC treatment was shown to functionally induce the expression of the embryonic ζ-globin gene. nih.gov

In Vivo Preclinical Models: In zebrafish embryos, TRIAC administration significantly induced the expression of the ζ-globin gene, demonstrating a functional effect during embryonic development. nih.govnih.gov In a more complex in vivo model, hypothyroid rats treated with TRIAC showed distinct organ-specific effects. nih.gov While TRIAC had effects on hepatic parameters similar to other thyroid hormones, its impact on the heart was notably different, causing a significantly smaller increase in heart weight compared to T3 or T4. nih.gov This suggests a differential cellular response depending on the tissue type. nih.gov Animal models mimicking MCT8 deficiency, a human genetic disorder, have also been used to show that TRIAC can rescue certain neurodevelopmental features. nih.govendocrine-abstracts.org

Experimental studies in animal models have provided detailed insights into how 3,3',5-Triiodothyroacetic acid (TRIAC) influences key biochemical markers. In a comprehensive study using severely hypothyroid rats, continuous infusion of TRIAC over 13 days led to dose-dependent changes in several parameters compared to infusions of T3 and T4. nih.gov

One of the key findings was TRIAC's effect on the pituitary-thyroid axis. nih.gov It was found to be less potent in suppressing serum Thyroid-Stimulating Hormone (TSH) levels compared to T3 and T4 at equivalent doses. nih.gov However, TRIAC did influence metabolic rate and the activity of enzymes crucial for thyroid hormone metabolism. nih.gov For instance, the activity of monodeiodinase type 1 (5'D1) in the liver showed a parallel dose-response to both TRIAC and T3, but the effect on cardiac 5'D1 activity was significantly less pronounced with TRIAC. nih.gov Furthermore, TRIAC stimulated monodeiodinase type 3 (5'D3), an enzyme that inactivates thyroid hormones, though to a lesser extent than T4. nih.gov

The tables below summarize some of the biochemical findings from this rat study.

Table 1: Comparative Effects of TRIAC, T3, and T4 on Serum TSH in Hypothyroid Rats Data extracted from a study on hypothyroid rats infused with the compounds. nih.gov

| Treatment Group (Dose nmol/100g BW/day) | Serum TSH (ng/mL) |

| TRIAC (2) | 35.5 +/- 5.7 |

| T4 (2) | 2.12 +/- 0.59 |

| T3 (1) | 2.58 +/- 0.91 |

Table 2: Influence of TRIAC and T3 on Hepatic and Cardiac Enzyme mRNA Levels and Activity in Hypothyroid Rats Data shows that while hepatic responses were similar, cardiac responses differed significantly between TRIAC and T3. nih.gov

| Parameter | Treatment Comparison | Outcome |

| Hepatic 5'D1 mRNA levels | TRIAC vs. T3 | Parallel dose-response |

| Hepatic 5'D1 enzyme activity | TRIAC vs. T3 | Parallel dose-response |

| Hepatic Malic Enzyme (Me) mRNA | TRIAC vs. T3 | Parallel dose-response |

| Cardiac 5'D1 activity | TRIAC vs. T3 | T3 > TRIAC; difference increased with dose |

| Heart Weight Increase | TRIAC vs. T3/T4 | T3/T4 > TRIAC |

In separate studies on the metabolism of TA3 in rats, intravenous administration led to the detection of its metabolites in plasma and bile. nih.gov After injection, plasma sulfate levels increased, and a significant portion of the administered dose was excreted in the bile as conjugates. nih.gov

Environmental Research and Ecobiological Relevance

Detection and Quantification in Environmental Matrices

Recent environmental monitoring has identified 3,3',5-Triiodothyroacetic acid (TRIAC) as a significant contributor to thyroid hormone-like activity in aquatic environments, particularly in the effluents of sewage treatment plants (STPs). nih.gov Studies have found TRIAC in STP effluents at concentrations ranging from 0.30 to 4.2 ng/L. nih.gov

Interestingly, analysis of both the incoming water (influent) and outgoing water (effluent) of these facilities revealed that while the thyroid hormones 3,5,3′-triiodothyronine (T3) and 3,3′,5,5′-tetraiodothyronine (T4) were present in the influent, TRIAC was primarily identified only in the effluent. nih.gov This suggests that T3 and T4 are potentially converted into TRIAC during the activated sludge treatment process or through other microbial biotransformations within the plant. nih.govjst.go.jp While sulfation is a known metabolic pathway for thyroid hormones and their derivatives, specific data on the direct detection and quantification of 3,3',5-Triiodothyroacetic acid sulfate (B86663) in these environmental matrices remains limited.

| Compound | Location | Concentration Range (ng/L) | Key Finding |

|---|---|---|---|

| 3,3',5-Triiodothyroacetic acid (TRIAC) | Sewage Treatment Plant Effluents | 0.30 - 4.2 | Identified as a major contributor to thyroid hormone receptor agonist activity. nih.gov |

| 3,5,3′-triiodothyronine (T3) | Sewage Treatment Plant Influent | ~2.5 | Largely absent in effluent, suggesting conversion. nih.gov |

| 3,3′,5,5′-tetraiodothyronine (T4) | Sewage Treatment Plant Influent | ~6.3 | Largely absent in effluent, suggesting conversion. nih.gov |

The environmental fate and persistence of 3,3',5-Triiodothyroacetic acid sulfate are not well-documented. For its precursor, TRIAC, some biological studies note a short half-life in physiological systems; however, its persistence and degradation pathways in complex environmental systems like rivers and sediments are areas requiring further investigation. nih.gov The presence of TRIAC in wastewater effluents indicates that it is not completely removed by current treatment processes and can be continuously introduced into aquatic environments. nih.govjst.go.jp The stability and transport of its sulfated form in these environments are currently unknown.

Molecular Interactions in Aquatic Organisms

3,3',5-Triiodothyroacetic acid (TRIAC) has been identified as a potent thyroid hormone receptor (TR) agonist in environmental water samples. nih.gov In vitro studies using a yeast two-hybrid assay have demonstrated that TRIAC exhibits significantly higher TR-agonist activity—between 30 to 200 times more potent—than the primary thyroid hormones T3 and T4. researchgate.net

In analyses of wastewater effluents, TRIAC was found to be the primary chemical responsible for the observed TR-agonist activity, contributing an estimated 60–148% of the total measured effect. nih.gov In contrast, the contribution of T3, T4, and other analogues was less than 1%. nih.gov This potent activity suggests that even the low nanogram-per-liter concentrations of TRIAC found in the environment are sufficient to potentially disrupt the thyroid systems of aquatic organisms. nih.gov

| Compound | Relative TR-Agonist Activity (Compared to T3/T4) | Contribution to TR-Agonist Activity in STP Effluent |

|---|---|---|

| 3,3',5-Triiodothyroacetic acid (TRIAC) | 30-200 times higher | 60-148% |

| 3,5,3′-triiodothyronine (T3) | Reference | <1% |

| 3,3′,5,5′-tetraiodothyronine (T4) | Reference | <1% |

Exposure to TRIAC at environmentally relevant concentrations has been linked to distinct molecular and biochemical changes in aquatic organisms, such as the zebrafish (Danio rerio). nih.gov

Observed effects in zebrafish exposed to TRIAC include:

Pigment Alterations : A noticeable loss of skin pigmentation has been documented. This is suggested to be associated with a reduction in the proliferation and survival of melanophores (pigment cells). nih.gov

Liver Abnormalities : The formation of blue-green pigments has been observed in the liver. This is linked to the accumulation of biliverdin, an intermediate product of heme catabolism. nih.gov

Developmental Effects : Malformations have also been reported in zebrafish embryos exposed to TRIAC, indicating its potential as a developmental toxicant. nih.gov

These findings demonstrate that TRIAC can induce tangible physiological and developmental effects in aquatic models, underscoring the ecobiological relevance of its presence in wastewater effluents. nih.gov

Future Directions in Academic Research